ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The specific structure of this compound combines a coumarin moiety with a piperidine ring, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves several steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired product. Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions include various substituted coumarins and piperidines.
Scientific Research Applications
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . The piperidine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets, leading to its bioactivity.
Comparison with Similar Compounds
Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other coumarin derivatives such as warfarin and dicoumarol . While these compounds are primarily known for their anticoagulant properties, this compound exhibits a broader range of biological activities, including antimicrobial and anticancer effects . Similar compounds include:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-23-18(22)12-5-7-19(8-6-12)11-13-9-17(21)24-16-4-3-14(20)10-15(13)16/h3-4,9-10,12,20H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNFNGWBTWVOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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